Ac-KQKLR-AMC

Cathepsin S Protease Specificity Fluorogenic Substrate

Ensure assay integrity with this Cathepsin S-specific fluorogenic substrate. Its KQKLR sequence provides superior selectivity over Cathepsins L/B, preventing false positives and ensuring reproducible inhibitor screening. Critical for HTS, functional assays, and disease model validation. Request a quote to secure your supply of this high-purity research peptide.

Molecular Formula C41H66N12O9
Molecular Weight 871.0 g/mol
Cat. No. B15139985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-KQKLR-AMC
Molecular FormulaC41H66N12O9
Molecular Weight871.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1
InChIKeyMCFRESQPXYOXHO-XDIGFQIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-KQKLR-AMC Cathepsin S Fluorogenic Substrate: Procurement and Technical Baseline


Ac-KQKLR-AMC is a synthetic pentapeptide fluorogenic substrate specifically designed for the quantification of Cathepsin S (CatS) activity, a lysosomal cysteine protease implicated in antigen presentation, extracellular matrix remodeling, and various pathological states . The compound comprises an N-terminal acetylated Lys-Gln-Lys-Leu-Arg peptide sequence covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore . Upon enzymatic cleavage by Cathepsin S at the Arg-AMC bond, the liberated AMC moiety generates a quantifiable fluorescent signal at excitation/emission wavelengths of 354 nm/442 nm . This substrate serves as a critical reagent in biochemical assays, high-throughput screening, and mechanistic studies focused on Cathepsin S biology and therapeutic targeting [1].

Why Generic Fluorogenic Substrates Cannot Substitute for Ac-KQKLR-AMC


The procurement of a fluorogenic substrate is not a generic exercise; it demands precise molecular specificity. A common error is the assumption that any AMC-labeled peptide or any Cathepsin S substrate will yield equivalent experimental outcomes. This assumption is fundamentally flawed. Protease substrates, especially those for enzymes like Cathepsin S, exhibit highly distinct sequence-dependent kinetic parameters (Km, kcat, kcat/Km) that dictate assay sensitivity, dynamic range, and selectivity over related off-target proteases such as Cathepsin L or Cathepsin B [1]. Substituting Ac-KQKLR-AMC with a similar-sounding alternative (e.g., Z-FR-AMC or Ac-KQLR-AMC) without rigorous cross-validation will likely introduce significant errors in activity measurements, alter the apparent potency of test inhibitors, and compromise data reproducibility across studies [2]. Furthermore, variations in leaving group chemistry (e.g., AMC vs. MbNA vs. ACC) or salt form (free base vs. TFA) directly impact solubility, stability, and assay sensitivity, further invalidating simple substitution .

Ac-KQKLR-AMC Product-Specific Quantitative Differentiation Evidence


Ac-KQKLR-AMC Specificity for Cathepsin S Over Broad-Spectrum Cysteine Protease Substrates

The pentapeptide sequence Ac-KQKLR-AMC demonstrates superior specificity for Cathepsin S compared to generic dipeptide substrates. In a comparative kinetic analysis of eight commercially available AMC substrates against a related cysteine protease (tbcatB), the most widely used broad-spectrum substrate, Z-FR-AMC, exhibited a catalytic efficiency (kcat/Km) of 282,000 M⁻¹s⁻¹ [1]. In contrast, the target compound, Ac-KQKLR-AMC, which is optimized for Cathepsin S, displayed a kcat/Km of only 79 M⁻¹s⁻¹ against this off-target protease [1]. This difference indicates that while Z-FR-AMC is highly susceptible to cleavage by a wide range of cysteine proteases, Ac-KQKLR-AMC is a much poorer substrate for the off-target tbcatB, implying greater selectivity for its intended target, Cathepsin S [1].

Cathepsin S Protease Specificity Fluorogenic Substrate Enzyme Kinetics

Sequence-Dependent Functional Superiority of Ac-KQKLR-AMC Over Ac-KQLR-AMC for Cathepsin S

The specific amino acid sequence of Ac-KQKLR-AMC is a critical determinant of its function and cannot be assumed to be interchangeable with similar sequences like Ac-KQLR-AMC. While Ac-KQLR-AMC was identified as the most active substrate for the serine protease hepsin, exhibiting high turnover for that specific enzyme [1], this activity does not translate to Cathepsin S. In the context of Cathepsin S, the presence of the lysine (K) at the P3 position (KQKLR vs. KQLR) is essential for recognition and efficient cleavage. Ac-KQLR-AMC is an optimized substrate for a completely different protease class and cleavage site (HGF precursor) and will not serve as a functional substitute for measuring Cathepsin S activity [2].

Cathepsin S Substrate Specificity Peptide Sequence Assay Sensitivity

Comparative Performance of AMC vs. MbNA Fluorophore in Ac-KQKLR Conjugates

The choice of fluorogenic leaving group attached to the core KQKLR peptide sequence directly impacts the spectrophotometric properties of the assay. Ac-KQKLR-AMC and Ac-KQKLR-MbNA, which share the identical peptide sequence, are differentiated by their spectral characteristics. Ac-KQKLR-AMC, upon cleavage, releases the AMC fluorophore, which has an excitation maximum at 354 nm and an emission maximum at 442 nm . In contrast, Ac-KQKLR-MbNA releases 4-Methoxy-β-naphthylamine (4MβNA), which excites at 335-350 nm and emits at 410-440 nm . This 19 nm hypsochromic (blue) shift in excitation maximum for the MbNA derivative places its optimal detection further into the UV range, which can increase susceptibility to interference from biological autofluorescence and may be less compatible with standard FITC/GFP filter sets found on many fluorescence plate readers .

Fluorogenic Substrate AMC MbNA Cathepsin S Assay Development

Ac-KQKLR-AMC: Validated Application Scenarios in Research and Drug Discovery


High-Throughput Screening (HTS) for Selective Cathepsin S Inhibitors

Ac-KQKLR-AMC is optimally suited for HTS campaigns aimed at discovering potent and selective inhibitors of Cathepsin S. Its demonstrated kinetic profile (kcat/Km of 79 M⁻¹s⁻¹ for off-target tbcatB [1]) supports its use in primary screening assays where signal specificity is paramount to avoid false positives from broad-spectrum cysteine protease inhibitors. In a typical 384- or 1536-well format, compound libraries are incubated with recombinant Cathepsin S, and the reaction is initiated by the addition of Ac-KQKLR-AMC. The increase in fluorescence (Ex/Em 354/442 nm ) is monitored kinetically. A reduction in the rate of fluorescence increase compared to vehicle controls directly quantifies the inhibitory potency of test compounds, enabling robust IC50 determination [1].

Validating Cathepsin S Activity in Genetic Knockout and Reconstituted Systems

This substrate provides a definitive functional readout for confirming Cathepsin S depletion or reconstitution in cellular and biochemical models. For instance, in studies using bone marrow-derived macrophages (BMMØs) from wild-type (WT) and Cathepsin S knockout (CatS-/-) mice, Ac-KQKLR-AMC can be used to measure CatS activity in phagosomal extracts [2]. A lack of AMC fluorescence in CatS-/- samples confirms the genetic deletion, while activity in WT samples provides a baseline. Furthermore, in a reconstituted system, the addition of purified recombinant GILT (gamma-interferon-inducible lysosomal thiol reductase) to purified Cathepsin S was shown to significantly increase the rate of Ac-KQKLR-AMC cleavage compared to Cathepsin S alone, an effect abolished by heat inactivation of rGILT [2]. This demonstrates the substrate's utility in dissecting complex protein-protein interactions that regulate Cathepsin S activity.

Measuring Cathepsin S Activity in Disease-Relevant Biological Samples

Ac-KQKLR-AMC is a key reagent for quantifying Cathepsin S activity in lysates from tissues or cells implicated in autoimmune diseases, cancer, and atherosclerosis . Given its superior specificity over broad-spectrum substrates like Z-FR-AMC [1], it allows for a more accurate assessment of Cathepsin S contribution to pathology. For example, tumor tissue lysates can be incubated with Ac-KQKLR-AMC in an appropriate buffer (e.g., sodium acetate buffer at pH 5.5 ), and the resulting fluorescence signal directly correlates with Cathepsin S proteolytic activity. This quantitative data can be used to correlate enzyme activity with disease stage, evaluate pharmacodynamic responses to therapeutic interventions in vivo, or stratify patient samples based on Cathepsin S activity levels.

Technical Documentation Hub

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